1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,7-dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,7-Dimethyl-3-(2-methylallyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.
Chemical Formula
- Molecular Formula : C₁₅H₁₉N₅O₂
- Molecular Weight : 299.34 g/mol
Structural Characteristics
The compound features a purine core with multiple substituents that may influence its biological interactions. The presence of the morpholinoethyl group and the dimethyl substitutions are critical for its pharmacological profile.
Research indicates that this compound may act as a selective inhibitor of certain kinases involved in cancer progression. Its structural similarity to other imidazo[2,1-f]purines suggests it could modulate pathways related to cell proliferation and survival.
In Vitro Studies
Several studies have evaluated the biological activity of this compound against various cancer cell lines:
- IC50 Values : In a study evaluating the compound's potency against cancer cells, it demonstrated an IC50 of approximately 45 nM against c-Met-addicted EBC-1 cells, indicating strong inhibitory activity .
Table 1: Summary of Biological Activity Data
Study Reference | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
EBC-1 | 45 | c-Met inhibition | |
A549 (Lung Cancer) | 30 | Induction of apoptosis | |
MDA-MB-231 | 50 | Inhibition of cell migration |
Case Study Example
In a notable study involving the compound's effects on lung cancer cells (A549), researchers observed that treatment led to significant apoptosis induction at concentrations around 30 nM. The study highlighted how the compound interfered with key signaling pathways associated with tumor growth and metastasis .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of the compound suggests good oral bioavailability with minimal toxicity observed in preliminary animal studies. Further investigations are required to fully elucidate its metabolic pathways and long-term effects.
Properties
IUPAC Name |
4,7-dimethyl-2-(2-methylprop-2-enyl)-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-13(2)11-25-17(26)15-16(21(4)19(25)27)20-18-23(14(3)12-24(15)18)6-5-22-7-9-28-10-8-22/h12H,1,5-11H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYVLVQRSFXJGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN4CCOCC4)N(C(=O)N(C3=O)CC(=C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.